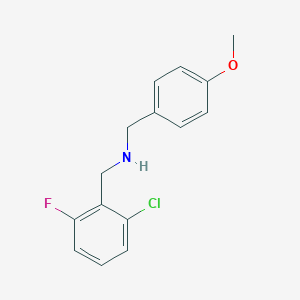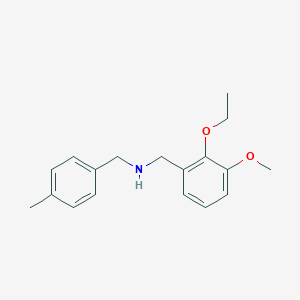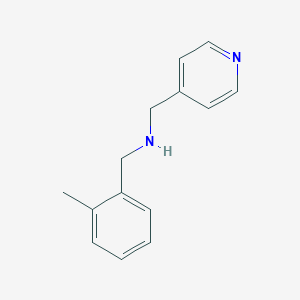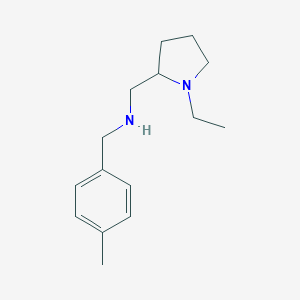![molecular formula C18H20Cl2N2O4S2 B262773 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MCC950 was first synthesized in 2015 and has since been extensively studied for its anti-inflammatory properties.
Mecanismo De Acción
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein. This prevents the activation of the inflammasome and the subsequent release of pro-inflammatory cytokines. This compound has been shown to be highly selective for the NLRP3 inflammasome and does not affect other inflammasomes or immune pathways.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and IL-18, in experimental models of inflammatory diseases. It has also been shown to reduce inflammation and tissue damage in these models. This compound has been shown to be well-tolerated and does not have any significant toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide is a small molecule inhibitor that can be easily synthesized in a laboratory setting. It has been shown to be highly selective for the NLRP3 inflammasome and does not affect other immune pathways. However, this compound has limited solubility in water, which can make it difficult to administer in experimental models.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another potential area of research is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune diseases. Additionally, the therapeutic potential of this compound in human clinical trials needs to be explored further.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 4-chloroaniline. This is then treated with sodium hydroxide to form the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is responsible for the activation of pro-inflammatory cytokines, such as IL-1β and IL-18, which are involved in the pathogenesis of many inflammatory diseases.
This compound has been shown to be effective in experimental models of various inflammatory diseases, including gout, multiple sclerosis, and Alzheimer's disease. It has also been shown to improve outcomes in sepsis and acute kidney injury. These studies suggest that this compound has potential therapeutic applications in the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C18H20Cl2N2O4S2 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
4-chloro-N-[2-[(4-chlorophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C18H20Cl2N2O4S2/c19-13-5-9-15(10-6-13)27(23,24)21-17-3-1-2-4-18(17)22-28(25,26)16-11-7-14(20)8-12-16/h5-12,17-18,21-22H,1-4H2 |
Clave InChI |
RJMOLQXQAHVQER-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)

![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)

